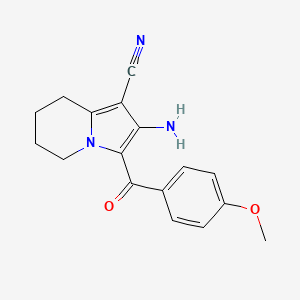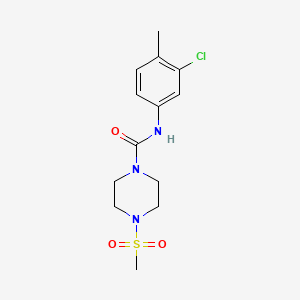![molecular formula C16H18N2O5S B4704144 N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4704144.png)
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzenesulfonamide
Vue d'ensemble
Description
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzenesulfonamide, also known as SN-6, is a chemical compound that has been extensively studied for its potential application in scientific research. It belongs to a class of compounds known as sulfonamides, which are widely used in medicinal chemistry and drug discovery. SN-6 has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzenesulfonamide exerts its effects by inhibiting the activity of a protein known as Orai1. This protein is involved in the regulation of calcium signaling in cells. By inhibiting Orai1, this compound can modulate various physiological processes that are dependent on calcium signaling.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. Some of these effects include:
1. Inhibition of SOCE: this compound has been shown to inhibit SOCE in various cell types. This can modulate various physiological processes that are dependent on calcium signaling.
2. Anti-Cancer Activity: this compound has been shown to exhibit anti-cancer activity in various cancer cell lines. This activity may be due to its ability to inhibit SOCE.
3. Neuroprotective Effects: this compound has been shown to exhibit neuroprotective effects in various models of neurological disorders. This activity may be due to its ability to inhibit SOCE.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzenesulfonamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Specificity: this compound is a specific inhibitor of Orai1, making it a useful tool for studying the role of this protein in various physiological processes.
2. Availability: this compound is commercially available, making it easily accessible for researchers.
3. Low Toxicity: this compound has been shown to have low toxicity, making it safe for use in lab experiments.
Some of the limitations of this compound include:
1. Limited Solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
2. Cost: this compound can be expensive, which may limit its use in some experiments.
3. Limited Application: this compound is specific to Orai1, which may limit its application in some experiments that involve other calcium signaling proteins.
Orientations Futures
There are several future directions for research involving N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzenesulfonamide. Some of these include:
1. Development of Derivatives: this compound derivatives with improved solubility and potency could be developed to improve its application in lab experiments.
2.
In Vivo
Studies: Further in vivo studies are needed to determine the potential therapeutic applications of N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzenesulfonamide in various diseases.
3. Combination Therapy: this compound could be used in combination with other drugs to improve its efficacy in various diseases.
4. Development of New Inhibitors: New inhibitors of Orai1 could be developed to improve our understanding of the role of this protein in various physiological processes.
Applications De Recherche Scientifique
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzenesulfonamide has been extensively studied for its potential application in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. Some of the areas where this compound has been studied include:
1. Calcium Signaling: this compound has been shown to inhibit store-operated calcium entry (SOCE) in various cell types. This makes it a potential tool for studying the role of SOCE in various physiological processes.
2. Cancer Research: this compound has been shown to exhibit anti-cancer activity in various cancer cell lines. It has been suggested that this activity may be due to its ability to inhibit SOCE.
3. Neurological Disorders: this compound has been shown to exhibit neuroprotective effects in various models of neurological disorders. It has been suggested that this activity may be due to its ability to inhibit SOCE.
Propriétés
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-3-23-15-9-7-13(8-10-15)12(2)17-24(21,22)16-6-4-5-14(11-16)18(19)20/h4-12,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHOVFUIRJVLBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B4704064.png)
![N-ethyl-2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B4704080.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B4704088.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4704098.png)
![6-benzyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4704119.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4704121.png)

![2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4704136.png)
![3-{5-[(2,3-dichlorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4704153.png)
![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4704159.png)
![N-(4-chlorophenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4704163.png)

